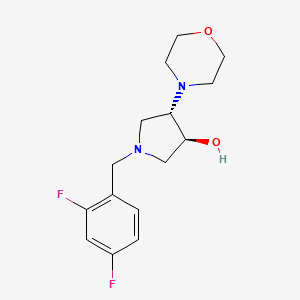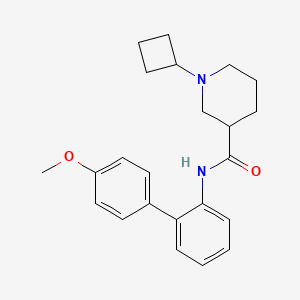![molecular formula C23H30N4O2 B3812954 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide](/img/structure/B3812954.png)
2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide
説明
2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential as a performance-enhancing drug. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have a number of beneficial effects on physical performance and endurance.
作用機序
2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of energy metabolism and plays a key role in the regulation of fatty acid oxidation. Activation of this receptor leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, which in turn leads to an increase in endurance and physical performance.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to an increase in endurance and physical performance. It has also been shown to have anti-inflammatory effects, which may have potential as a treatment for inflammatory diseases. Additionally, this compound has been shown to have a positive effect on lipid metabolism, which may have potential as a treatment for metabolic disorders such as obesity and type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide in lab experiments is its ability to increase endurance and improve physical performance. This makes it a valuable tool for studying the effects of exercise and physical activity on the body. Additionally, its anti-inflammatory effects make it a valuable tool for studying the role of inflammation in disease.
One of the main limitations of using this compound in lab experiments is its potential for misuse as a performance-enhancing drug. It is important to use caution when interpreting the results of studies using this compound, as the effects observed may be due to its performance-enhancing properties rather than its biochemical and physiological effects.
将来の方向性
There are a number of potential future directions for research on 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide. One area of research is the development of new drugs that target the PPARδ receptor. Another area of research is the development of new drugs that target other receptors involved in energy metabolism and fatty acid oxidation. Additionally, there is potential for research on the use of this compound as a treatment for inflammatory diseases and metabolic disorders. Finally, there is potential for research on the long-term effects of using this compound, both in terms of its performance-enhancing properties and its biochemical and physiological effects.
科学的研究の応用
2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide has been extensively studied for its potential as a performance-enhancing drug. It has been shown to increase endurance and improve physical performance in both animal and human studies. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(2-pyridin-3-yloxyethyl)-1,3-dihydroindene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-26-11-13-27(14-12-26)23(16-19-6-3-4-7-20(19)17-23)22(28)25-10-15-29-21-8-5-9-24-18-21/h3-9,18H,2,10-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFCGLALAAXYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCOC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR*,6aR*)-2-(cyclopropylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3812874.png)

![1-(2-methoxy-5-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3812894.png)
![5-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3812905.png)
![3-isopropyl-N,1-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3812909.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3812914.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B3812918.png)
![1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B3812927.png)

![N-(5-hydroxy-1,5-dimethylhexyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3812938.png)
![2-({4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B3812944.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3812960.png)
![5-{1-[(6-chloro-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B3812968.png)